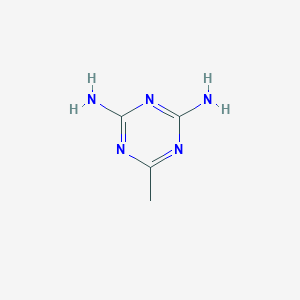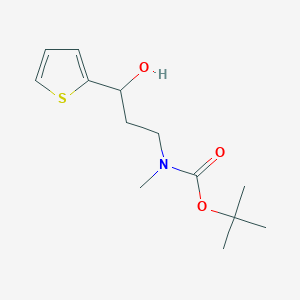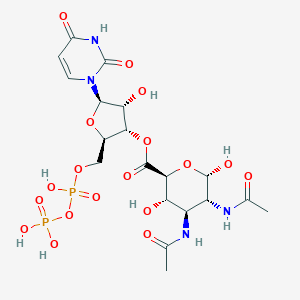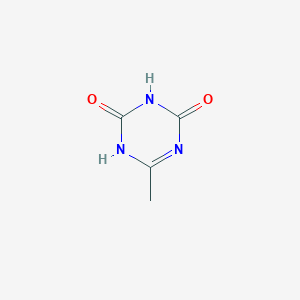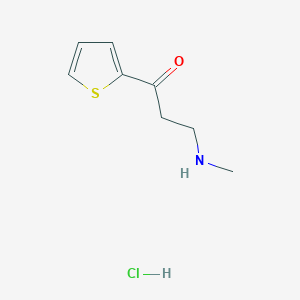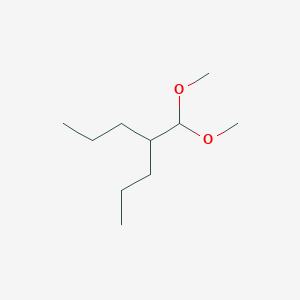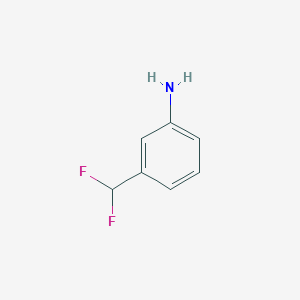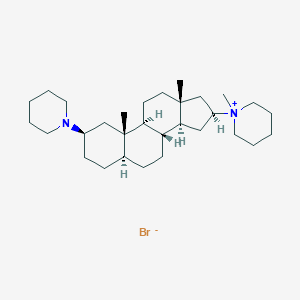
(Dideacetoxy)vecuronium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dideacetoxy)vecuronium is a chemical compound that belongs to the class of non-depolarizing neuromuscular blocking agents. It is also known as decamethonium dibromide or decamethonium bromide. It is used in scientific research to study the mechanism of action of neuromuscular blocking agents and their effects on the body.
Mechanism Of Action
(Dideacetoxy)vecuronium works by blocking the transmission of nerve impulses at the neuromuscular junction. It binds to the nicotinic acetylcholine receptors on the motor endplate of the muscle, preventing the action potential from reaching the muscle fiber. This results in muscle relaxation and paralysis.
Biochemical And Physiological Effects
(Dideacetoxy)vecuronium has several biochemical and physiological effects on the body. It causes muscle relaxation and paralysis, which is useful in surgical procedures that require muscle relaxation. It also affects the cardiovascular system, causing a decrease in blood pressure and heart rate. In addition, it can cause respiratory depression and bronchospasm.
Advantages And Limitations For Lab Experiments
(Dideacetoxy)vecuronium has several advantages for lab experiments. It is a potent neuromuscular blocking agent, which makes it useful for studying the mechanism of action of these agents. It is also easy to synthesize and purify, which makes it readily available for research. However, it has several limitations. It can be toxic at high doses, which limits its use in animal studies. In addition, it has a short duration of action, which makes it difficult to use in long-term experiments.
Future Directions
There are several future directions for the use of (Dideacetoxy)vecuronium in scientific research. One direction is to investigate its potential therapeutic uses in neuromuscular disorders. Another direction is to develop new drugs that are more potent and have longer durations of action. Additionally, researchers can study the effects of (Dideacetoxy)vecuronium on different types of muscle fibers and on different animal models to gain a better understanding of its mechanism of action.
Synthesis Methods
The synthesis of (Dideacetoxy)vecuronium involves the reaction of decamethonium chloride with sodium acetate in the presence of acetic anhydride. The reaction results in the removal of two acetyl groups from decamethonium chloride, producing (Dideacetoxy)vecuronium. The compound is then purified through recrystallization.
Scientific Research Applications
(Dideacetoxy)vecuronium is used in scientific research to study the mechanism of action of neuromuscular blocking agents. It is also used to investigate the effects of these agents on the body, including their biochemical and physiological effects. Researchers use (Dideacetoxy)vecuronium to develop new drugs that can be used to treat neuromuscular disorders.
properties
CAS RN |
115952-48-2 |
|---|---|
Product Name |
(Dideacetoxy)vecuronium |
Molecular Formula |
C30H53BrN2 |
Molecular Weight |
521.7 g/mol |
IUPAC Name |
1-[(2R,5S,8S,9S,10S,13R,14S,16S)-10,13-dimethyl-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-yl]-1-methylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C30H53N2.BrH/c1-29-15-14-27-26(28(29)20-25(22-29)32(3)18-8-5-9-19-32)13-11-23-10-12-24(21-30(23,27)2)31-16-6-4-7-17-31;/h23-28H,4-22H2,1-3H3;1H/q+1;/p-1/t23-,24-,25+,26-,27+,28+,29-,30+;/m1./s1 |
InChI Key |
AQMVPBLWUQDAHJ-LPSBBQSESA-M |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H](CC5)N6CCCCC6)C.[Br-] |
SMILES |
CC12CCC3C(C1CC(C2)[N+]4(CCCCC4)C)CCC5C3(CC(CC5)N6CCCCC6)C.[Br-] |
Canonical SMILES |
CC12CCC3C(C1CC(C2)[N+]4(CCCCC4)C)CCC5C3(CC(CC5)N6CCCCC6)C.[Br-] |
synonyms |
(dideacetoxy)vecuronium (didesacetoxy)vecuronium 3,17-bisdesacetoxy vecuronium bis(desacetoxy)vecuronium ORG 8764 ORG-8764 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



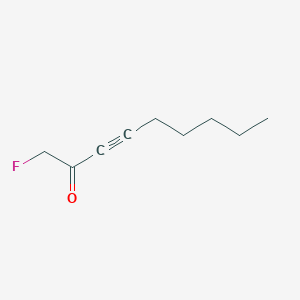
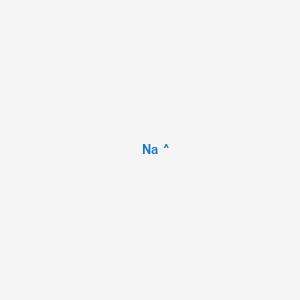
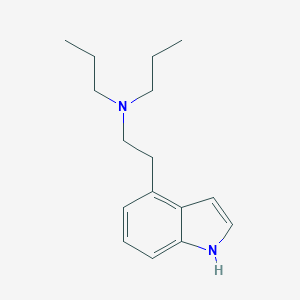
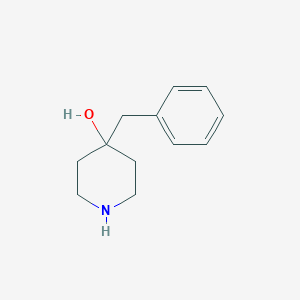
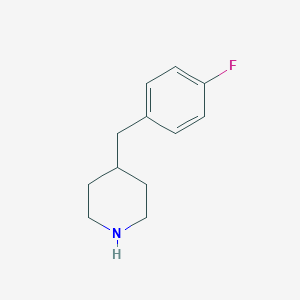
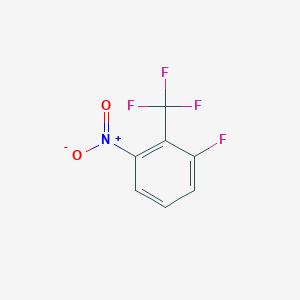
![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)
